molecular formula C15H20O2S B14267377 (Nona-1,3-diene-3-sulfonyl)benzene CAS No. 136339-28-1

(Nona-1,3-diene-3-sulfonyl)benzene

Cat. No.: B14267377
CAS No.: 136339-28-1
M. Wt: 264.4 g/mol
InChI Key: RMTLKGZAEBEBMS-UHFFFAOYSA-N
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Description

(Nona-1,3-diene-3-sulfonyl)benzene is an organic compound with the molecular formula C15H20O2S It is characterized by the presence of a sulfonyl group attached to a benzene ring, along with a nona-1,3-diene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nona-1,3-diene-3-sulfonyl)benzene can be achieved through several methods. One common approach involves the reaction of a sulfonyl chloride with a diene in the presence of a base. For example, the reaction of benzene sulfonyl chloride with nona-1,3-diene in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Nona-1,3-diene-3-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Nona-1,3-diene-3-sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Nona-1,3-diene-3-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the diene moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

136339-28-1

Molecular Formula

C15H20O2S

Molecular Weight

264.4 g/mol

IUPAC Name

nona-1,3-dien-3-ylsulfonylbenzene

InChI

InChI=1S/C15H20O2S/c1-3-5-6-8-11-14(4-2)18(16,17)15-12-9-7-10-13-15/h4,7,9-13H,2-3,5-6,8H2,1H3

InChI Key

RMTLKGZAEBEBMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C=C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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